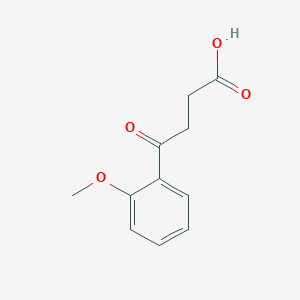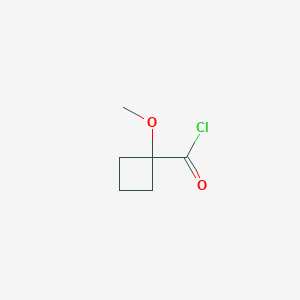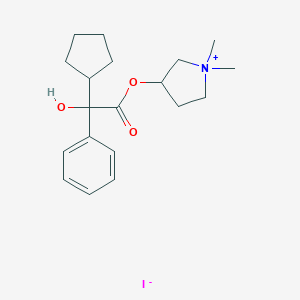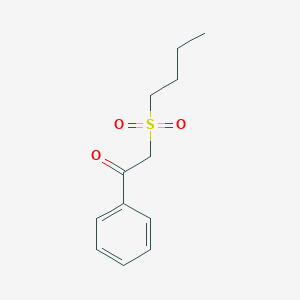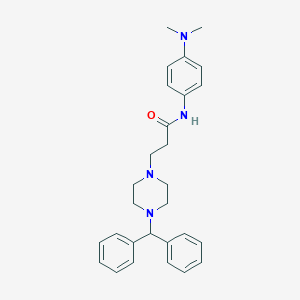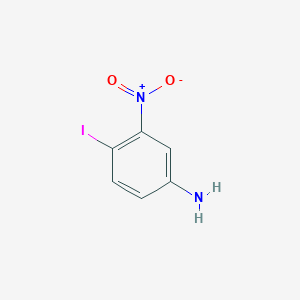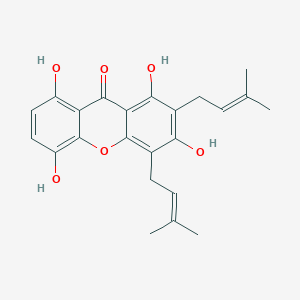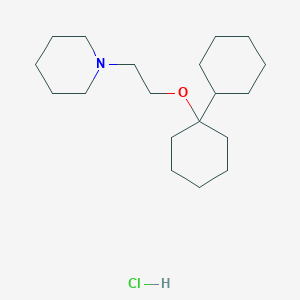
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as PCP-OEt or 1-[1-(2-Phenylethyl)piperidin-4-yl]-1,2-epoxyethane hydrochloride. It is a white crystalline powder and is soluble in water.
Mécanisme D'action
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride acts as a non-competitive antagonist of NMDA receptors. It binds to a specific site on the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in calcium influx into the cell and a decrease in the release of neurotransmitters. It also acts as an antagonist of ionotropic glutamate receptors and voltage-gated calcium channels.
Effets Biochimiques Et Physiologiques
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters, which can lead to a decrease in excitotoxicity and neuronal damage. It has also been shown to have neuroprotective effects and can prevent neuronal death in certain conditions. Additionally, it has been shown to have analgesic effects and can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It is also a useful tool in the study of ionotropic glutamate receptors and voltage-gated calcium channels. However, it has certain limitations. It is a toxic substance and must be handled with care. It is also expensive and may not be readily available in some labs.
Orientations Futures
There are several future directions for the study of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride. One direction is the study of its effects on other neurotransmitter systems and receptors. Another direction is the development of new analogs that may have improved potency and selectivity. Additionally, the use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Conclusion
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a potent and selective antagonist of NMDA receptors and can be used to study the role of these receptors in synaptic plasticity and memory formation. It has several biochemical and physiological effects and has potential as a treatment for neurological disorders. However, it has certain limitations and must be handled with care. The future directions for the study of this compound include the study of its effects on other neurotransmitter systems and receptors and the development of new analogs with improved potency and selectivity.
Méthodes De Synthèse
The synthesis of piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride is a complex process that involves several steps. The first step involves the reaction of 4-piperidone with 2-phenethyl bromide in the presence of a base to form 1-(2-phenethyl)-4-piperidone. This intermediate is then reacted with cyclohexylmagnesium bromide to form 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-4-piperidone. The final step involves the reaction of this intermediate with hydrochloric acid to form piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride.
Applications De Recherche Scientifique
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride has been extensively used in scientific research due to its unique properties. It has been used as a ligand in the study of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and memory formation. It has also been used as a tool in the study of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity. Additionally, it has been used in the study of voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release.
Propriétés
Numéro CAS |
102180-21-2 |
|---|---|
Nom du produit |
Piperidine, 1-(2-((1-cyclohexylcyclohexyl)oxy)ethyl)-, hydrochloride |
Formule moléculaire |
C19H36ClNO |
Poids moléculaire |
329.9 g/mol |
Nom IUPAC |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H35NO.ClH/c1-4-10-18(11-5-1)19(12-6-2-7-13-19)21-17-16-20-14-8-3-9-15-20;/h18H,1-17H2;1H |
Clé InChI |
JOHZOOTYDOQHKC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
SMILES canonique |
C1CCC(CC1)C2(CCCCC2)OCCN3CCCCC3.Cl |
Autres numéros CAS |
102180-21-2 |
Synonymes |
1-[2-(1-cyclohexylcyclohexyl)oxyethyl]piperidine hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B23078.png)
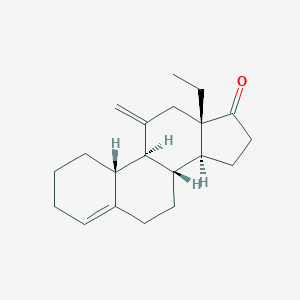
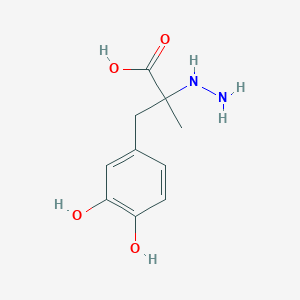
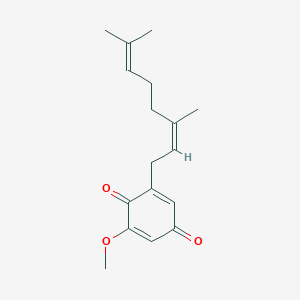
![6-Amino-2-[[6-amino-2-[2-[2-[[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[3-hydroxy-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]propanoylamino]hexanoyl]amino]hexanoic acid](/img/structure/B23092.png)
